An In-Depth Technical Guide to 1,2-Difluoro-3-(prop-2-en-1-yl)benzene: Properties, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to 1,2-Difluoro-3-(prop-2-en-1-yl)benzene: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary
This technical guide provides a comprehensive overview of 1,2-Difluoro-3-(prop-2-en-1-yl)benzene, a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. The strategic placement of vicinal fluorine atoms on the benzene ring, combined with a reactive allyl group, imparts a unique combination of physicochemical properties. This document details the molecule's chemical structure, predicted properties, potential synthetic routes, and core reactivity. Furthermore, it explores the compound's significant potential as a versatile building block in drug discovery, where the fluorine atoms serve to modulate metabolic stability, lipophilicity, and target-binding interactions. The allyl functional group provides a valuable handle for subsequent chemical modifications, making this molecule a key intermediate for creating complex molecular architectures and novel polymers.
Chemical Identity and Structure
1,2-Difluoro-3-(prop-2-en-1-yl)benzene, also known as 3-allyl-1,2-difluorobenzene, is an organic compound featuring a benzene ring substituted with two fluorine atoms at the 1 and 2 positions and a prop-2-en-1-yl (allyl) group at the 3 position.
2.1 Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 1,2-Difluoro-3-(prop-2-en-1-yl)benzene[1] |
| CAS Number | 1227785-64-9[1] |
| Molecular Formula | C₉H₈F₂ |
| Molecular Weight | 154.16 g/mol [2] |
| Canonical SMILES | C=CCC1=C(C=CC=C1F)F |
| InChI Key | XSROFNLUQOGWON-UHFFFAOYSA-N |
2.2 Molecular Structure
Caption: 2D structure of 1,2-Difluoro-3-(prop-2-en-1-yl)benzene.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its constituent functional groups and closely related analogs such as 1,2-difluorobenzene and allylbenzene.[3][4]
3.1 Physical Properties (Predicted)
| Property | Predicted Value / Description |
| Physical State | Colorless liquid |
| Boiling Point | ~170-180 °C |
| Density | ~1.1 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, ethyl acetate). |
| logP | ~3.0-3.5 |
3.2 Spectroscopic Characterization (Predicted)
The unique structural features of this molecule give rise to a distinctive spectroscopic signature.
-
¹H NMR: The spectrum is expected to show two main regions. The aromatic region (δ ≈ 6.8-7.3 ppm) would display complex multiplets for the three aryl protons due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.[5] The allyl group would exhibit three distinct signals: a doublet for the benzylic protons (-CH₂-) around δ 3.4 ppm, a multiplet for the terminal vinyl protons (=CH₂) around δ 5.1 ppm, and a multiplet for the internal vinyl proton (-CH=) around δ 5.9-6.1 ppm.[5]
-
¹³C NMR: The spectrum would show nine unique carbon signals. The two fluorine-bearing aromatic carbons would appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic and allyl carbons would also exhibit smaller C-F couplings.
-
¹⁹F NMR: Two distinct signals are anticipated for the chemically non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling, with further fine splitting from coupling to adjacent protons.[6]
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-F stretching (strong, ~1200-1300 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), alkene C=C stretching (~1640 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and alkene C-H stretching (~3080 cm⁻¹).[5]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 154.06. A prominent fragment would correspond to the loss of the allyl radical (•C₃H₅), resulting in a fragment ion at m/z = 113.
Synthesis and Chemical Reactivity
The synthesis of 1,2-difluoro-3-(prop-2-en-1-yl)benzene is not extensively documented in peer-reviewed literature, but logical and effective synthetic strategies can be proposed based on established organometallic and C-H functionalization reactions.
4.1 Proposed Synthetic Strategies
A highly plausible method involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between an appropriate 3-substituted-1,2-difluorobenzene and an allyl-containing coupling partner.
Caption: Proposed Suzuki coupling route for the synthesis of the target compound.
Experimental Protocol: Hypothetical Suzuki Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 1,2-difluoro-3-iodobenzene (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 1,2-Difluoro-3-(prop-2-en-1-yl)benzene.
4.2 Core Reactivity
The molecule's reactivity is dictated by its two primary functional regions: the allyl group and the difluorinated aromatic ring.
-
Reactions of the Allyl Group: The terminal double bond is susceptible to a wide range of reactions, including hydrogenation, dihydroxylation, epoxidation, and hydroboration-oxidation. A particularly relevant reaction in the context of phenylpropanoid chemistry is the base- or transition-metal-catalyzed isomerization of the allyl group to the thermodynamically more stable (E)- and (Z)-1-propenyl isomers.[7]
-
Reactions of the Difluorinated Aromatic Ring: The two strongly electron-withdrawing fluorine atoms deactivate the ring towards electrophilic aromatic substitution. However, they significantly activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present. This electronic feature is a cornerstone of its utility in medicinal chemistry.
Applications in Research and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[8][9] 1,2-Difluoro-3-(prop-2-en-1-yl)benzene serves as an exemplary scaffold for leveraging these benefits.
5.1 Role as a Scaffold in Medicinal Chemistry
-
The "Fluorine Factor": The vicinal difluoro motif is a bioisostere for various functional groups.[10] The introduction of these fluorine atoms can lead to several advantageous effects:
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.[8]
-
Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[11]
-
pKa Modulation: The strong inductive effect of fluorine can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and thereby impacting solubility and target engagement.[11]
-
-
The Allyl Handle: The allyl group is not merely a placeholder; it is a versatile functional handle. It allows for a multitude of subsequent chemical transformations, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.
5.2 Utility in Fragment-Based Drug Discovery (FBDD)
The molecule's relatively small size and distinct chemical features make it an ideal candidate for fragment-based drug discovery campaigns.
Caption: Role of the core scaffold in a drug discovery workflow.
5.3 Potential in Materials Science
The allyl functionality provides a reactive site for polymerization. Fluorinated polymers are highly sought after for their unique properties, including high thermal stability, chemical inertness, and low surface energy. This compound could serve as a monomer or co-monomer for creating specialty polymers with tailored properties for advanced coatings, membranes, or electronic materials.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 1,2-difluoro-3-(prop-2-en-1-yl)benzene. Therefore, handling precautions should be based on closely related analogs like allylbenzene and difluorobenzenes.[12][13][14] The compound should be treated as a flammable liquid that may be harmful if swallowed or inhaled and may cause skin and eye irritation.
6.1 Hazard Identification
-
Physical Hazards: Flammable liquid and vapor.[14][15] Vapors may form explosive mixtures with air.
-
Health Hazards: May be harmful if swallowed, with a risk of aspiration into the lungs.[13][15] May cause skin and serious eye irritation.[14] Avoid breathing vapors or mists.[12]
-
Environmental Hazards: Should not be released into the environment.
6.2 Recommended Handling Protocols
| Precaution | Details |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a flame-retardant lab coat.[14] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools and explosion-proof equipment.[12][14] |
| Static Discharge | Ground and bond containers and receiving equipment to prevent static discharge.[13] |
6.3 Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Keep in a designated flammables area.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
1,2-Difluoro-3-(prop-2-en-1-yl)benzene represents a strategically important chemical entity with significant untapped potential. Its value lies in the synergistic combination of a difluorinated aromatic core, known to confer beneficial pharmacokinetic and pharmacodynamic properties, and a synthetically versatile allyl group. For drug development professionals, it is a high-value scaffold for generating novel therapeutics with improved metabolic profiles and target affinities. For materials scientists, it offers a pathway to new fluorinated polymers. As synthetic methodologies become more advanced, the accessibility and application of such precisely functionalized building blocks will undoubtedly continue to grow, paving the way for innovations across the chemical sciences.
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